molecular formula C9H6FNS B7899619 2-(3-Fluorophenyl)-1,3-thiazole

2-(3-Fluorophenyl)-1,3-thiazole

Cat. No.: B7899619
M. Wt: 179.22 g/mol
InChI Key: RIYFYZNASQZJNY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group at the second position of the thiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with carbon disulfide and an alkyl halide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2-(3-Fluorophenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the thiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-(4-Fluorophenyl)-1,3-thiazole: The fluorine atom is positioned differently, which can lead to variations in chemical and physical properties.

    2-(3-Chlorophenyl)-1,3-thiazole: The chlorine atom can impart different electronic effects compared to fluorine.

Uniqueness

2-(3-Fluorophenyl)-1,3-thiazole is unique due to the presence of the fluorine atom at the meta position of the phenyl ring. This positioning can influence the compound’s electronic distribution, reactivity, and interactions with biological targets, making it distinct from its analogs.

Biological Activity

2-(3-Fluorophenyl)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorine atom into the phenyl ring enhances its chemical properties, making it a potential candidate for various therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₆FNO₂S
  • Molecular Weight : Approximately 223.23 g/mol
  • Melting Point : 211-213 °C

The thiazole ring structure combined with the fluorinated phenyl group contributes to its unique reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : A study published in 2023 highlighted the compound's effectiveness against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 12 µM and 15 µM, respectively.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Research Findings : In a study focusing on cytokine release, this compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.

Antiviral Activity

Recent investigations have explored the antiviral properties of thiazole derivatives, including this compound. It has shown moderate inhibitory activity against influenza neuraminidase (NA), an essential enzyme for viral replication.

Comparison Table :

CompoundIC50 (µM)Target
Oseltamivir0.17Influenza NA
This compound3.43Influenza NA

This indicates that while it is less potent than established antiviral drugs like oseltamivir, it may still serve as a lead compound for further development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Cytokine Modulation : By modulating cytokine levels, it can reduce inflammatory responses.

Structural Analogues

Several structural analogues have been synthesized to explore their biological activities further. These compounds often exhibit varied pharmacological profiles based on their substituents.

Compound NameStructural FeaturesUnique Attributes
2-(4-Fluorophenyl)-1,3-thiazolePara fluorinationPotentially different activity profile
2-(Phenyl)-1,3-thiazoleNo fluorine substitutionLower potency in anticancer assays

These analogues provide insights into how modifications can enhance or diminish biological activity .

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYFYZNASQZJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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